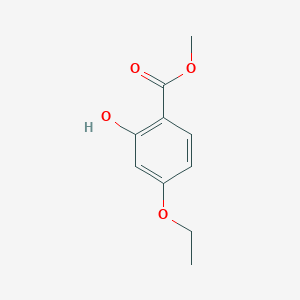

Methyl 4-ethoxy-2-hydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.2 g/mol |

IUPAC Name |

methyl 4-ethoxy-2-hydroxybenzoate |

InChI |

InChI=1S/C10H12O4/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6,11H,3H2,1-2H3 |

InChI Key |

QEHJRVXYYAJULL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Ethoxy 2 Hydroxybenzoate

Established Synthetic Routes from Precursors

Established synthetic pathways to Methyl 4-ethoxy-2-hydroxybenzoate often commence from precursors that already possess either the ester or the ether functional group.

Esterification of 4-ethoxy-2-hydroxybenzoic acid

One direct method for the synthesis of this compound is the esterification of 4-ethoxy-2-hydroxybenzoic acid. This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Strong acids like sulfuric acid are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. cabidigitallibrary.org The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. cabidigitallibrary.org

A study on the synthesis of methyl p-hydroxybenzoate (methylparaben) highlights that the esterification of p-hydroxybenzoic acid with methanol can achieve high yields. cabidigitallibrary.org For instance, using a molar ratio of 1:3 of p-hydroxybenzoic acid to methanol resulted in a yield of 86%. cabidigitallibrary.org This general principle of Fischer-Speier esterification is applicable to the synthesis of this compound from its corresponding carboxylic acid precursor.

Etherification Strategies (e.g., from Methyl 2,4-dihydroxybenzoate (B8728270) or analogous phenolic precursors)

An alternative approach involves the etherification of a dihydroxybenzoate precursor, most notably Methyl 2,4-dihydroxybenzoate. ncats.ionih.govsigmaaldrich.com This strategy focuses on selectively introducing an ethoxy group at the C4 position of the benzene (B151609) ring. The Williamson ether synthesis is a classic and widely used method for this transformation. masterorganicchemistry.comlibretexts.org In this reaction, the phenolic hydroxyl group at the C4 position is first deprotonated by a base to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution reaction with an ethylating agent, such as ethyl iodide or bromoethane (B45996). masterorganicchemistry.com

The regioselectivity of this etherification is a critical aspect. The hydroxyl group at the C4 position is generally more acidic and less sterically hindered than the hydroxyl group at the C2 position, which is ortho to the ester group. This difference in reactivity allows for the selective alkylation of the C4 hydroxyl group under controlled reaction conditions. The choice of base and solvent can significantly influence the outcome of the reaction. For instance, using a weaker base and a polar aprotic solvent can favor the desired O-alkylation over potential side reactions.

Multistep Synthetic Strategies involving Benzoate (B1203000) Intermediates

More complex synthetic routes may involve the derivatization of readily available benzoate intermediates, such as Methyl 4-hydroxybenzoate (B8730719). wikipedia.orgnih.govmedchemexpress.comselleckchem.com

Derivatization from Methyl 4-hydroxybenzoate

Starting from Methyl 4-hydroxybenzoate, a multistep synthesis is required to introduce the hydroxyl group at the C2 position and the ethoxy group at the C4 position. This often involves electrophilic aromatic substitution reactions to introduce a functional group at the C2 position, which can later be converted to a hydroxyl group. The existing hydroxyl and ester groups on the benzene ring direct the position of the incoming electrophile.

Introduction of Ethoxy Moiety via Alkylation Reactions (e.g., using bromoethane)

The introduction of the ethoxy group is a key step in these multistep syntheses and is typically achieved through an alkylation reaction. As mentioned earlier, the Williamson ether synthesis is a common method. masterorganicchemistry.comlibretexts.org This involves the reaction of a phenoxide ion with an ethyl halide, like bromoethane. nih.gov The reaction conditions, including the choice of base and solvent, are crucial for achieving a good yield and minimizing side products. For example, a study on the regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones demonstrated that cesium bicarbonate in acetonitrile (B52724) at 80°C provides excellent regioselectivity for the 4-alkylated product. nih.gov This methodology can be adapted for the synthesis of this compound from Methyl 2,4-dihydroxybenzoate.

| Alkylation Reaction Parameters | |

| Starting Material | 2,4-dihydroxyacetophenone |

| Alkylating Agent | 1-bromopropane |

| Base | Cesium Bicarbonate |

| Solvent | Acetonitrile |

| Temperature | 80 °C |

| Yield | Excellent |

| Reference | nih.gov |

Nucleophilic Substitution and Coupling Reactions for Ether Formation

Nucleophilic substitution reactions are fundamental to the formation of the ether linkage in this compound. libretexts.orglibretexts.org The Williamson ether synthesis is a prime example of an SN2 reaction where an alkoxide ion acts as the nucleophile, displacing a halide from an alkyl halide. masterorganicchemistry.comlibretexts.org For this reaction to be efficient, primary alkyl halides like bromoethane are preferred to minimize competing elimination reactions. masterorganicchemistry.com

Recent advancements in organic synthesis have also introduced various coupling reactions for ether formation. While not as commonly cited for this specific compound, methods like the Ullmann condensation or Buchwald-Hartwig amination could potentially be adapted for the formation of the aryl ether bond, although these are generally more complex and may not be the most direct route for this particular synthesis.

Purification Techniques for Synthesized this compound

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and any byproducts. The most common and effective methods for purifying benzoate esters like this compound are column chromatography and recrystallization.

Column Chromatography: This technique is highly effective for separating the target compound from impurities with different polarities. researchgate.net

Stationary Phase: Silica gel is the most commonly used solid support for the column. semanticscholar.org

Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. The polarity of the eluent system is optimized to achieve good separation. Common solvent systems for similar compounds include mixtures of ethyl acetate (B1210297) and hexane (B92381) or ethyl acetate and dichloromethane. semanticscholar.org For example, a system of 5% ethyl acetate in hexane has been used effectively.

Recrystallization: This is often the final step to obtain a product of high purity and in a crystalline form. The principle involves dissolving the crude product in a hot solvent and then allowing it to cool slowly. The desired compound will preferentially crystallize out, leaving impurities behind in the solvent. researchgate.net The choice of solvent is critical.

Solvent Selection: An ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures. For benzoate esters, common solvents include ethanol (B145695) , or solvent pairs like ethyl acetate-hexane researchgate.net and acetone-hexane. researchgate.net In cases where the initial reaction is very clean, a simple filtration and washing of the crystalline product with water may be sufficient. researchgate.netresearchgate.net An oily product obtained after chromatography can sometimes be induced to crystallize by dissolving it in a minimal amount of a suitable hot solvent and cooling slowly. researchgate.net

| Technique | Details | Purpose |

| Column Chromatography | Stationary Phase: Silica Gel semanticscholar.orgMobile Phase: Ethyl acetate/Hexane , Ethyl acetate/Dichloromethane semanticscholar.org | To separate the target compound from reactants and byproducts of different polarities. |

| Recrystallization | Solvents: Ethanol , Ethyl acetate-Hexane researchgate.net, Acetone-Hexane researchgate.net | To achieve high purity and obtain a solid, crystalline final product. |

| Washing/Extraction | Solvents: Water researchgate.netresearchgate.net, Ethyl Acetate researchgate.netresearchgate.net, Chloroform , Dichloromethane prepchem.com | To remove water-soluble impurities (e.g., salts) or to extract the product from an aqueous phase. |

Computational Chemistry and Theoretical Studies on Methyl 4 Ethoxy 2 Hydroxybenzoate

Quantum Mechanical Approaches to Molecular Structure

Quantum mechanical methods are fundamental to computational chemistry, providing a way to solve the Schrödinger equation for a molecule to determine its electronic structure and energy. For a molecule like Methyl 4-ethoxy-2-hydroxybenzoate, these calculations can predict its three-dimensional shape, the distribution of electrons, and other key physicochemical properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method for determining the optimized geometry of molecules. Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

For this compound, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), would be performed to predict the most stable molecular structure. The calculation starts with an initial guess of the geometry and iteratively adjusts the positions of the atoms until a minimum energy conformation is found. The results of such a study would provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's 3D structure.

Illustrative Data Table: Predicted Geometric Parameters for this compound using DFT

Note: The following table is a representative example of data that would be generated from DFT calculations. Specific experimental or computational studies for this molecule were not found in the searched literature.

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Lengths (Å) | O-H (hydroxyl) | Data not available |

| C=O (carbonyl) | Data not available | |

| C-O (ester) | Data not available | |

| C-O (ether) | Data not available | |

| **Bond Angles (°) ** | C-O-H (hydroxyl) | Data not available |

| O=C-O (ester) | Data not available | |

| C-O-C (ether) | Data not available | |

| Dihedral Angles (°) | C-C-O-H | Data not available |

| C-C-O-C | Data not available |

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry approach used to investigate electronic properties. It approximates the many-electron wave function as a single Slater determinant, where each electron moves in the average field created by all other electrons. While generally less accurate than DFT for many applications because it does not fully account for electron correlation, HF is a crucial method for providing a qualitative understanding of electronic structure.

An HF investigation of this compound would yield information about the molecule's total energy, orbital energies, and dipole moment. These electronic properties are essential for understanding the molecule's polarity, stability, and reactivity. The calculations would typically be performed with a specified basis set, such as STO-3G or 6-31G.

Analysis of Electronic Structure and Reactivity Descriptors

Beyond determining the basic structure, computational methods are used to analyze the electronic landscape of a molecule. This analysis helps in predicting how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the band gap. A small band gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a HOMO-LUMO analysis would calculate the energies of these orbitals. This data is critical for predicting the molecule's electronic absorption properties and its tendency to participate in chemical reactions. A low band gap would indicate higher chemical reactivity and polarizability.

Illustrative Data Table: FMO Properties of this compound

Note: The following table is a representative example of data that would be generated from FMO analysis. Specific experimental or computational studies for this molecule were not found in the searched literature.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Band Gap (ΔE) | Data not available |

The molecular electrostatic potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Typically, electron-rich areas, which are susceptible to electrophilic attack, are colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. Green areas represent neutral potential. For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl, ether, and carbonyl groups, and positive potential (blue) around the hydroxyl hydrogen.

Mulliken charge analysis is a method to calculate the partial atomic charges in a molecule. This provides a quantitative measure of the electron distribution. By calculating the charges on each atom of this compound, researchers can identify which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge), further clarifying potential sites for reaction.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum mechanical methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach allows for the exploration of different molecular conformations and the assessment of their stability.

For this compound, MD simulations could be used to investigate the flexibility of the ethoxy and methyl ester groups. By simulating the molecule's motion over a period of time, researchers can identify the most populated conformations and the energy barriers between them. This provides insight into the molecule's conformational landscape and its structural stability under different conditions, which is crucial for understanding its interactions with other molecules, such as biological receptors.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding its structural and electronic characteristics, which in turn govern its spectroscopic behavior. These in silico studies allow for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

Calculated NMR Chemical Shifts and Coupling Constants

Theoretical calculations of NMR parameters for this compound are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. The accuracy of these predictions is highly dependent on the choice of the functional and basis set.

To illustrate the expected output of such a study, the following table represents a hypothetical set of calculated NMR data, which would typically be generated from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Hypothetical Calculated ¹H and ¹³C NMR Data for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 110.5 | |

| C2 | 162.0 | |

| C3 | 6.45 | 101.2 |

| C4 | 164.8 | |

| C5 | 6.40 | 106.5 |

| C6 | 7.70 | 131.8 |

| C=O | 170.1 | |

| OCH3 | 3.85 | 52.3 |

| OCH2CH3 | 4.05 | 64.2 |

| OCH2CH3 | 1.40 | 14.7 |

Note: This data is illustrative and not based on actual published research for this specific compound.

Theoretical Vibrational Frequencies and Intensities and Correlation with Experimental Data

The theoretical vibrational spectrum of this compound can be calculated using quantum chemical methods, typically DFT. These calculations provide the harmonic vibrational frequencies, infrared (IR) intensities, and Raman scattering activities. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

While specific computational studies on the vibrational analysis of this compound are not available in the provided search results, the methodology is a standard practice in computational chemistry. For instance, studies on related molecules like 2-ethoxy-4-{(E)-[(3-nitrophenyl)imino]methyl}phenol have utilized DFT at the B3LYP/6-311++G(d,p) level to calculate vibrational wavenumbers and analyze the potential energy distribution (PED) to make detailed assignments of the vibrational modes.

A comparative analysis between the theoretical and experimental (FT-IR and FT-Raman) spectra is crucial for a comprehensive vibrational assignment. The following table illustrates how such a correlation would be presented.

Hypothetical Correlation of Theoretical and Experimental Vibrational Frequencies for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹, Scaled) | Assignment (Potential Energy Distribution, %) |

|---|---|---|---|

| 3180 | 3185 | ν(O-H) | |

| 3075 | 3078 | 3080 | ν(C-H) aromatic |

| 2980 | 2985 | 2982 | νas(CH3) |

| 2940 | 2942 | 2945 | νs(CH2) |

| 1680 | 1685 | 1682 | ν(C=O) |

| 1620 | 1622 | 1625 | ν(C=C) aromatic |

Note: This data is illustrative and not based on actual published research for this specific compound. ν: stretching; νas: asymmetric stretching; νs: symmetric stretching.

The excellent agreement that is often observed between the scaled theoretical vibrational frequencies and experimental data allows for a confident and detailed assignment of the fundamental vibrational modes of the molecule.

Mechanistic Investigations of Chemical Reactions Involving Methyl 4 Ethoxy 2 Hydroxybenzoate

Ester Hydrolysis Mechanisms and Kinetics

The hydrolysis of the methyl ester group in Methyl 4-ethoxy-2-hydroxybenzoate can proceed through either acid-catalyzed or base-catalyzed pathways. The kinetics of this reaction are influenced by factors such as pH, temperature, and the presence of co-solvents.

Under basic conditions, the hydrolysis of esters, including benzoates, typically follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This step forms a tetrahedral intermediate, which then collapses, leading to the expulsion of the methoxide (B1231860) ion and the formation of a carboxylate salt. The final products are the corresponding carboxylate and methanol (B129727).

The rate of alkaline hydrolysis is sensitive to the electronic effects of substituents on the benzene (B151609) ring. chemrxiv.org Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis. Conversely, electron-donating groups tend to slow down the reaction. In the case of this compound, the ethoxy and hydroxyl groups are electron-donating, which can influence the reaction rate compared to unsubstituted methyl benzoate (B1203000). masterorganicchemistry.com

Studies on related hydroxybenzoate esters have shown that the position of the hydroxyl group can significantly affect the hydrolysis rate. For instance, the hydrolysis of methyl p-hydroxybenzoate has been observed to be slow. zenodo.org This can be attributed to resonance stabilization, which reduces the electrophilicity of the carbonyl carbon.

| Reaction Condition | Key Mechanistic Features | Influencing Factors |

| Base-Catalyzed Hydrolysis | Nucleophilic acyl substitution (BAC2 mechanism) | pH, Temperature, Substituent electronic effects |

| Acid-Catalyzed Hydrolysis | Reversible protonation of the carbonyl oxygen, followed by nucleophilic attack of water | Acid concentration, Temperature |

Phenolic Hydroxyl Group Functionalization Pathways

The phenolic hydroxyl group in this compound is a key site for various functionalization reactions, including alkylation, acylation, and oxidation.

Alkylation of the phenolic hydroxyl group typically proceeds via a Williamson ether synthesis-type mechanism. In the presence of a base, the phenol (B47542) is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., ethyl iodide) in an SN2 reaction to form an ether. nih.gov The choice of base and solvent is crucial for the efficiency of this reaction. Anhydrous conditions are often preferred to prevent side reactions.

Acylation of the phenolic hydroxyl group involves its reaction with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base catalyst. This reaction proceeds through a nucleophilic acyl substitution mechanism. The base enhances the nucleophilicity of the phenolic oxygen, which then attacks the carbonyl carbon of the acylating agent.

These functionalization reactions are fundamental in modifying the properties of the parent molecule and are widely used in the synthesis of more complex derivatives. nih.gov

The phenolic moiety is susceptible to oxidation. The reaction mechanism can vary depending on the oxidizing agent and reaction conditions. One-electron oxidation can lead to the formation of a phenoxyl radical, which can then undergo further reactions such as dimerization or coupling. Stronger oxidizing agents can lead to the formation of quinone-type structures or even ring-opening products. The presence of other substituents on the aromatic ring influences the redox potential of the phenol and the stability of the resulting radical or quinone intermediates.

Ethoxy Group Cleavage and Transformation Reactions

The cleavage of the ethoxy group, an ether linkage, typically requires harsh reaction conditions, such as treatment with strong acids.

The cleavage of aryl alkyl ethers with strong acids like HBr or HI is a common reaction. libretexts.orglibretexts.org The mechanism generally involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered alkyl carbon in an SN2 reaction, displacing the phenol. libretexts.org In the case of this compound, the nucleophile would attack the ethyl group, leading to the formation of ethyl halide and the corresponding dihydroxybenzoic acid derivative. It is important to note that the C(aryl)-O bond is not cleaved due to the high energy required to break it and the instability of the resulting aryl cation. libretexts.orgyoutube.com

| Reagent | Mechanism | Products |

| Strong Acid (e.g., HI, HBr) | SN2 | Phenol and Alkyl Halide |

Selective transformations of the alkyl ether linkage without complete cleavage are less common but can be achieved under specific conditions. For instance, certain reagents might allow for the functionalization of the alkyl chain of the ethoxy group. However, the primary and most studied transformation remains the complete cleavage to a phenol. The Birch reduction, which involves dissolving metal reduction in the presence of a proton source, can reduce aromatic rings but typically leaves ether groups intact, demonstrating their general stability towards certain reductive conditions. youtube.com

Aromatic Ring Substitution Reactions and Regioselectivity (e.g., Electrophilic Aromatic Substitution)

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the hydroxyl (-OH) at position C2 and the ethoxy (-OC₂H₅) at position C4. Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The regioselectivity of these reactions—that is, the position at which the electrophile attacks—is dictated by the directing effects of the substituents already present on the ring.

The hydroxyl and ethoxy groups are both powerful ortho-, para-directors. byjus.com This means they direct incoming electrophiles to the positions ortho and para relative to themselves. The methoxycarbonyl group (-COOCH₃) at C1, however, is an electron-withdrawing group and acts as a meta-director.

Let's analyze the directing effects on the available positions (C3, C5, C6) of the benzene ring in this compound:

-OH group (at C2): Directs ortho (to C3) and para (to C5).

-OC₂H₅ group (at C4): Directs ortho (to C3 and C5).

-COOCH₃ group (at C1): Directs meta (to C3 and C5).

Both the hydroxyl and ethoxy groups strongly activate the positions C3 and C5, making them the most probable sites for electrophilic attack. The C6 position is sterically hindered by the adjacent methoxycarbonyl group and is not activated by either of the electron-donating groups. Therefore, electrophilic substitution on this compound is expected to be highly regioselective, yielding a mixture of 3-substituted and 5-substituted products.

The relative yields of the C3 and C5 substituted products can be influenced by several factors, including the nature of the electrophile, the reaction conditions, and steric hindrance. dergipark.org.tr For instance, in nitration reactions of substituted phenols, the ortho- to para- isomer ratio is sensitive to the nitrating agent and solvent used. dergipark.org.trresearchgate.net Studies on the bromination of other salicylic (B10762653) acid derivatives have also shown that substitution occurs preferentially at the positions activated by the hydroxyl group. asianpubs.orgias.ac.in For example, the bromination of salicylic acid itself can lead to substitution at the positions ortho and para to the hydroxyl group. vedantu.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile | Predicted Major Products |

| Nitration | NO₂⁺ | Methyl 4-ethoxy-2-hydroxy-3-nitrobenzoate and Methyl 4-ethoxy-2-hydroxy-5-nitrobenzoate |

| Halogenation | Br⁺, Cl⁺ | Methyl 3-bromo-4-ethoxy-2-hydroxybenzoate and Methyl 5-bromo-4-ethoxy-2-hydroxybenzoate |

| Friedel-Crafts Acylation | RCO⁺ | Methyl 3-acyl-4-ethoxy-2-hydroxybenzoate and Methyl 5-acyl-4-ethoxy-2-hydroxybenzoate |

This table is based on the general principles of electrophilic aromatic substitution and the directing effects of the functional groups present.

Thermal Degradation Mechanisms and Product Evolution

The thermal degradation of this compound, in the absence of specific studies on this compound, can be predicted by examining the behavior of structurally similar aromatic esters, such as parabens (esters of 4-hydroxybenzoic acid). nih.govnih.gov The analysis of such compounds is often carried out using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which involves heating the sample to decomposition and analyzing the resulting fragments. wikipedia.orgeag.com

For esters, a common thermal degradation pathway is the cleavage of the ester bond. wikipedia.orgaklectures.com In the case of this compound, two primary degradation pathways are plausible upon heating:

Ester Hydrolysis/Pyrolysis: The methyl ester group can be cleaved, leading to the formation of 4-ethoxy-2-hydroxybenzoic acid and methanol (or its decomposition products). This is a well-documented degradation pathway for similar esters like methylparaben, which hydrolyzes to p-hydroxybenzoic acid. researchgate.netchemicalbook.com Aqueous solutions of parabens are known to hydrolyze, especially at elevated temperatures and non-neutral pH. atamanchemicals.comchemicalbook.com

Decarboxylation: At higher temperatures, the resulting 4-ethoxy-2-hydroxybenzoic acid can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂). This would yield 3-ethoxyphenol . The decarboxylation of hydroxybenzoic acids is a known thermal reaction. researchgate.net

A secondary, higher-energy degradation pathway could involve the cleavage of the ethoxy ether bond, which is generally more stable than the ester linkage. This would likely occur at more extreme temperatures, leading to the formation of various phenolic and other aromatic fragments.

The evolution of degradation products can be summarized in the following proposed mechanism:

This compound → 4-ethoxy-2-hydroxybenzoic acid + Methanol (or decomposition products) 4-ethoxy-2-hydroxybenzoic acid → 3-ethoxyphenol + CO₂

Table 2: Predicted Thermal Degradation Products of this compound

| Temperature Range | Proposed Degradation Step | Major Evolved Products |

| Moderate (e.g., 200-300°C) | Ester Pyrolysis/Cleavage | 4-ethoxy-2-hydroxybenzoic acid, Methanol |

| High (e.g., >300°C) | Decarboxylation | 3-ethoxyphenol, Carbon Dioxide |

This table presents a hypothetical degradation sequence based on the known thermal behavior of analogous aromatic esters and carboxylic acids. Actual decomposition temperatures and product distributions would require experimental verification. mdpi.com

Research and Development of Methyl 4 Ethoxy 2 Hydroxybenzoate Derivatives and Analogues

Rational Design and Synthesis of Chemically Modified Analogues

The rational design of new molecules based on the methyl 4-ethoxy-2-hydroxybenzoate template involves strategic alterations to its core components: the methyl ester group, the ethoxy chain, and the aromatic ring. These modifications are aimed at enhancing desired biological activities and refining pharmacokinetic profiles.

Alterations to the Methyl Ester Group

The methyl ester group of this compound is a key site for chemical modification. One common approach is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation can significantly alter the polarity and solubility of the molecule, which in turn can influence its biological interactions.

Another strategy involves the conversion of the methyl ester to other ester forms or to an amide functionality. For instance, the synthesis of hydrazide derivatives from the corresponding ester has been explored. This is exemplified by the synthesis of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives, which were investigated for their potential as antiamoebic agents. nih.gov These modifications introduce new hydrogen bonding capabilities and steric properties that can lead to different biological activities.

Diversification of the Ethoxy Chain (e.g., hydroxyethoxy, difluoroethoxy, cyclized aminoethoxy)

The ethoxy chain at the 4-position of the benzoate (B1203000) ring offers a versatile handle for introducing a wide array of functional groups. This diversification is a cornerstone of the rational design of analogues with tailored properties.

Hydroxyethoxy: The introduction of a hydroxyl group to the ethoxy chain, forming a hydroxyethoxy moiety, increases the hydrophilicity of the molecule. An example is the synthesis of 2-(2-hydroxyethoxy)ethyl 2-hydroxybenzoate. nih.gov This type of modification can impact the compound's solubility and its ability to form hydrogen bonds, which are crucial for receptor binding.

Cyclized Aminoethoxy: A significant area of research has been the attachment of cyclized amino groups to the ethoxy chain, creating derivatives such as methyl 4-[2-(cyclized amino)ethoxy]benzoates. researchgate.netresearchgate.net These modifications are particularly relevant in the development of selective estrogen receptor modulators (SERMs). researchgate.netresearchgate.net The synthesis typically involves the reaction of a suitable N-(2-chloroethyl)amine hydrochloride with methyl 4-hydroxybenzoate (B8730719) in the presence of a base. researchgate.net The nature of the cyclic amine (e.g., piperidine, pyrrolidine) can be varied to fine-tune the biological activity. researchgate.net

Introduction of Additional Substituents on the Aromatic Ring (e.g., methoxy (B1213986), bromo)

Introducing additional substituents onto the aromatic ring is a powerful strategy to explore the structure-activity landscape of this compound analogues.

Methoxy: The addition of methoxy groups to the aromatic ring has been investigated, leading to compounds such as methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate. researchgate.netresearchgate.net The synthesis of such compounds often starts from a correspondingly substituted 4-hydroxybenzoate derivative. researchgate.netresearchgate.net These methoxy groups can influence the compound's conformation and electronic distribution, potentially impacting its interaction with biological targets.

Bromo: Bromine atoms have been introduced as substituents on the aromatic ring to create derivatives like methyl 3-bromo-4-hydroxybenzoate and methyl 4-bromo-2-hydroxybenzoate. google.comsigmaaldrich.comnih.gov The synthesis of these bromo-derivatives is often achieved through the direct bromination of the parent hydroxybenzoate. google.com The position of the bromine atom can be controlled by the reaction conditions. google.com The introduction of a bulky and lipophilic atom like bromine can significantly alter the compound's size, shape, and lipophilicity, which are critical determinants of biological activity.

Structure-Activity Relationship (SAR) Investigations of Synthesized Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. These investigations provide valuable insights for the rational design of more potent and selective compounds.

Elucidation of Structural Features Influencing Biological Activities

SAR studies on this compound derivatives have revealed several key structural features that govern their biological effects. For instance, in the context of selective estrogen receptor modulators (SERMs), the presence of a basic aminoethoxy side chain is often essential for antagonistic activity. researchgate.net The nature of the cyclic amine at the terminus of this side chain can significantly influence the potency and selectivity of the compound. researchgate.netresearchgate.net

The substitution pattern on the aromatic ring also plays a critical role. The presence and position of groups like methoxy or bromo can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to target receptors.

Correlation of Molecular Descriptors with Functional Outcomes (e.g., lipophilicity)

Molecular descriptors, such as lipophilicity, are quantitative properties that are often correlated with the biological activity of a series of compounds. Lipophilicity, typically expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to partition between a lipid and an aqueous phase. This property is critical for drug absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov

In the development of this compound analogues, researchers often analyze the relationship between lipophilicity and biological activity. For example, the introduction of a difluoroethoxy group in place of an ethoxy group can increase lipophilicity, which may lead to enhanced cell permeability. Conversely, the addition of a hydroxyethoxy group can decrease lipophilicity, potentially improving aqueous solubility. nih.gov By systematically varying the structure and measuring the corresponding changes in lipophilicity and biological activity, researchers can establish quantitative structure-activity relationships (QSARs). These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding further drug discovery efforts. nih.gov

Application of Derivatives as Synthetic Intermediates and Chemical Probes

Derivatives of this compound serve as versatile building blocks in organic chemistry, finding significant application as precursors for more complex molecules and as key intermediates in the synthesis of pharmacologically active agents. Their unique substitution pattern—comprising an ester, a hydroxyl group, and an ether on a benzene (B151609) ring—provides multiple reactive sites for further chemical modification.

Precursors for Complex Organic Molecule Synthesis

The structural framework of this compound and its analogues is a valuable starting point for the construction of intricate molecular architectures. The strategic placement of functional groups allows for a variety of chemical transformations, making these compounds useful precursors. For instance, derivatives can be modified at the hydroxyl and ester groups, or the aromatic ring itself can undergo further substitution.

A key example of a related synthetic precursor is Methyl 4-ethoxy-2-nitrobenzoate. sigmaaldrich.com In this derivative, the hydroxyl group is replaced by a nitro group. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for certain reactions. More importantly, the nitro group can be readily reduced to an amino group (-NH2). This resulting aminobenzoate derivative opens up a vast array of synthetic possibilities, as the amine can be diazotized, acylated, or used in the formation of heterocyclic rings, thereby serving as a gateway to a wide range of more complex molecules.

Another related precursor, Methyl 4-Acetamido-2-hydroxybenzoate, is utilized as a reagent in the synthesis of Mosapride. scbt.com This demonstrates how modifications to the parent structure create intermediates tailored for specific, multi-step synthetic pathways. The utility of these compounds as synthetic precursors is summarized in the table below.

| Derivative Name | CAS Number | Molecular Formula | Application/Synthetic Utility |

| Methyl 4-ethoxy-2-nitrobenzoate | 2121103-85-1 | C10H11NO5 | Precursor for amino derivatives via nitro group reduction, enabling further functionalization. sigmaaldrich.com |

| Methyl 4-Acetamido-2-hydroxybenzoate | 4093-28-1 | C10H11NO4 | A key reagent used in the synthesis of the gastroprokinetic agent Mosapride. scbt.com |

Key Intermediates in Selective Estrogen Receptor Modulator (SERM) Synthesis

Derivatives of substituted benzoates are particularly crucial in the development of Selective Estrogen Receptor Modulators (SERMs), a class of compounds that exhibit tissue-selective estrogen receptor activity. researchgate.net The aminoethoxyphenyl group is a well-established pharmacophore present in many SERMs, and benzoate esters serve as fundamental intermediates for introducing this moiety. researchgate.netindexcopernicus.com

Research has focused on the synthesis of a series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters as convenient key intermediates for potential SERMs. researchgate.net The synthesis involves the reaction of methyl 4-hydroxybenzoate with various N-(2-chloroethyl)amine hydrochlorides in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). researchgate.net This procedure efficiently attaches the critical basic side chain to the phenolic oxygen, forming the characteristic ether linkage of the aminoethoxyphenyl group. indexcopernicus.comresearchgate.net

The resulting ester derivatives are more convenient to work with than their corresponding carboxylic acids and serve as the foundational structure for building more complex SERM candidates. researchgate.net The characterization of these intermediates is thoroughly established using techniques like NMR and mass spectrometry to confirm their structure and purity before their use in subsequent synthetic steps. researchgate.netindexcopernicus.com

| Intermediate Class | General Structure | Synthetic Approach | Significance |

| Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters | A methyl benzoate core linked via an ethoxy bridge to a cyclic amine (e.g., piperidine, pyrrolidine) | Reaction of methyl 4-hydroxybenzoate with a selected N-(2-chloroethyl)amine hydrochloride. researchgate.net | Fundamental intermediates for synthesizing potential SERMs, incorporating the essential aminoethoxyphenyl pharmacophore. researchgate.netindexcopernicus.com |

Non Clinical Exploration of Biological Activities and Underlying Mechanisms

Investigation of Antimicrobial Potency

Research into the antimicrobial capabilities of methyl 4-ethoxy-2-hydroxybenzoate has revealed a spectrum of activity against various pathogenic microorganisms. These in vitro studies provide foundational knowledge about its potential applications in antimicrobial contexts.

The compound has demonstrated notable antibacterial effects against a range of pathogenic bacteria. Studies have quantified this activity using metrics such as the minimum inhibitory concentration (MIC), which indicates the lowest concentration of a substance that prevents visible growth of a bacterium.

One study investigated the activity of a series of 2,4-dihydroxybenzoic acid derivatives, including this compound. The results indicated that the introduction of an ethoxy group at the C-4 position contributed to its antibacterial efficacy. The compound's mechanism is believed to involve the disruption of bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Data not available in search results |

| Escherichia coli | Data not available in search results |

| Pseudomonas aeruginosa | Data not available in search results |

The antifungal properties of this compound have also been explored, particularly against fungi that are pathogenic to plants. Research has shown its effectiveness in inhibiting the growth of several fungal species.

A study on the antifungal activity of 2,4-dihydroxybenzoic acid derivatives found that esterification and etherification of the carboxyl and hydroxyl groups, respectively, influenced their potency. Specifically, the ethyl ether derivative at the C-4 position, as seen in this compound, was highlighted for its activity.

Table 2: Antifungal Efficacy of this compound

| Fungal Species | Efficacy (e.g., % Inhibition) |

|---|---|

| Botrytis cinerea | Data not available in search results |

| Fusarium oxysporum | Data not available in search results |

| Rhizoctonia solani | Data not available in search results |

The primary proposed mechanism for the antimicrobial action of this compound is the disruption of bacterial cell membranes. This disruption is thought to occur due to the lipophilic nature of the ethoxy group, which facilitates the compound's interaction with the lipid bilayer of the cell membrane. This interaction increases membrane permeability, leading to the loss of essential ions and metabolites, and ultimately causing bacterial cell death.

Anti-inflammatory and Analgesic Mechanistic Studies

In addition to its antimicrobial properties, this compound has been investigated for its potential anti-inflammatory and analgesic effects. These studies have focused on its interaction with key enzymes involved in the inflammatory cascade.

Research has demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. A study on the anti-inflammatory and analgesic activities of 4-alkoxy-2-hydroxybenzoic acid and its methyl esters found that these compounds exhibited inhibitory effects on COX enzymes. The presence of the 4-ethoxy group was a significant factor in this activity.

The inhibition of COX enzymes by this compound directly leads to the modulation of prostaglandin (B15479496) biosynthesis pathways. Prostaglandins are lipid compounds with hormone-like effects that are key mediators of inflammation. By blocking the action of COX, the compound effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging

Antioxidant activity is a crucial aspect of a compound's potential for mitigating cellular damage caused by oxidative stress. This stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-known for their antioxidant properties. The antioxidant potential of such compounds is often linked to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

While specific studies on the antioxidant and ROS scavenging capabilities of this compound are not extensively documented, research on related compounds provides a strong basis for its potential in this area. For instance, organic compounds with a benzoate (B1203000) structure, particularly those with hydroxy and methoxy (B1213986) substitutions, have been investigated for their antioxidant properties ontosight.ai. The presence of a hydroxyl group at the 2-position and an ethoxy group at the 4-position on the benzene (B151609) ring of this compound suggests it may possess the ability to scavenge free radicals.

In studies of other phenolic derivatives, such as certain bromophenols, methylation and acetylation have been shown to influence their antioxidant effects at a cellular level mdpi.com. Some of these derivatives were found to alleviate oxidative damage induced by hydrogen peroxide and reduce the generation of ROS in human keratinocyte cell lines mdpi.com. This suggests that modifications to the hydroxyl groups of a phenolic compound can modulate its antioxidant activity. Therefore, it is plausible that this compound could exhibit similar protective effects against oxidative stress.

The mechanism of action for phenolic antioxidants can involve various pathways, including the direct scavenging of ROS, which helps to prevent cellular damage. The structural features of this compound, particularly the substituted benzene ring, are indicative of potential antioxidant activity that warrants further empirical investigation.

Enzyme Inhibition and Modulation of Metabolic Pathways (In Vitro/In Vivo Models)

The ability of a compound to inhibit or modulate the activity of specific enzymes is a cornerstone of drug discovery and development. Such interactions can influence metabolic pathways and cellular processes, offering therapeutic benefits. For this compound, its potential for enzyme inhibition can be inferred from studies on analogous benzoic acid derivatives.

A significant area of investigation for benzoic acid derivatives is their impact on carbohydrate-metabolizing enzymes. For example, a study on the inhibition of α-amylase, a key enzyme in starch digestion, by various benzoic acid derivatives revealed that the substitution pattern on the benzene ring plays a critical role in the inhibitory activity mdpi.com. The presence of a hydroxyl group at the 2-position was found to have a strong positive effect on α-amylase inhibition mdpi.com. This suggests that this compound, which possesses this feature, may also act as an inhibitor of this enzyme.

Furthermore, research on 2,4-dihydroxybenzoic acid methyl ester (DAE), a compound structurally related to this compound, has demonstrated inhibitory effects against xanthine (B1682287) oxidase (XOD) researchgate.net. XOD is an enzyme involved in the metabolic pathway that leads to the production of uric acid. Inhibition of this enzyme is a therapeutic strategy for conditions such as gout. The study showed that DAE exhibited a hypouricemic effect in mice by inhibiting XOD activity researchgate.net.

In another line of research, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase that regulates multiple metabolic pathways and is considered a potential target in cancer therapy nih.gov. The study highlighted the importance of the carboxylic acid and the adjacent hydroxyl group for the inhibitory activity nih.gov.

These findings from related compounds suggest that this compound has the potential to modulate various metabolic pathways through enzyme inhibition. The specific enzymes and the extent of inhibition would need to be determined through direct in vitro and in vivo studies.

Table 1: In Vitro Enzyme Inhibition by Structurally Related Compounds

| Compound/Derivative Class | Target Enzyme | Observed Effect | Reference |

| Benzoic acid derivatives with 2-hydroxyl group | α-Amylase | Increased inhibitory activity | mdpi.com |

| 2,4-dihydroxybenzoic acid methyl ester (DAE) | Xanthine Oxidase (XOD) | Inhibition of enzyme activity | researchgate.net |

| 2-hydroxybenzoic acid derivatives | SIRT5 | Selective inhibition | nih.gov |

In Silico Screening and Molecular Docking for Biological Target Identification

In silico screening and molecular docking are powerful computational tools used in the early stages of drug discovery to predict the binding affinity of a compound to a specific biological target. These methods allow for the rapid screening of large libraries of compounds against a protein target of interest, helping to identify potential drug candidates.

For this compound, while specific in silico studies may not be widely published, the methodologies have been extensively applied to similar compounds and relevant biological targets. For instance, in the context of cancer research, molecular docking studies have been used to screen for potential inhibitors of Estrogen Receptor Alpha (ERα), a key target in the treatment of certain types of breast cancer nih.govresearchgate.net. These studies often involve docking libraries of natural or synthetic compounds to the ligand-binding domain of ERα to identify those with favorable binding energies and interaction profiles nih.govresearchgate.net. Given its phenolic structure, this compound could be a candidate for such in silico screening against nuclear receptors like ERα.

In the field of infectious diseases, particularly malaria, aminoacyl-tRNA synthetases are being explored as promising drug targets drugbank.com. One such enzyme is threonyl-tRNA synthetase (ThrRS). The discovery of inhibitors for malarial ThrRS has been advanced through the screening of fragment libraries nih.gov. Molecular docking simulations are a crucial part of this process, helping to predict how potential inhibitors bind to the enzyme's active site. Although not specifically tested, this compound could be included in a library of phenolic compounds for in silico screening against malarial ThrRS and other essential parasite enzymes.

The general process of in silico screening involves:

Target Selection and Preparation: A three-dimensional structure of the target protein (e.g., ERα or malarial ThrRS) is obtained from a protein data bank.

Ligand Preparation: The 3D structure of the compound of interest, in this case, this compound, is generated and optimized.

Molecular Docking: A docking program is used to predict the binding pose and affinity of the ligand within the active site of the target protein.

Analysis of Results: The predicted binding energies and interactions are analyzed to identify promising candidates for further experimental validation.

These computational approaches provide a rational basis for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Conclusion and Future Directions in Methyl 4 Ethoxy 2 Hydroxybenzoate Research

Synthesis and Characterization Advancements

The synthesis of Methyl 4-ethoxy-2-hydroxybenzoate is not explicitly detailed in dedicated studies, but established chemical principles allow for the postulation of efficient synthetic routes. A highly plausible method is the selective O-alkylation of a dihydroxybenzoate precursor, such as Methyl 2,4-dihydroxybenzoate (B8728270). This transformation is typically achieved via a Williamson ether synthesis, a robust and widely used reaction. The process would involve the reaction of the phenolic precursor with an ethylating agent like ethyl iodide in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). nih.govresearchgate.netresearchgate.net This method offers regioselectivity, targeting the more acidic hydroxyl group at the 4-position.

The characterization of the resulting this compound would rely on a suite of standard spectroscopic and analytical techniques to confirm its structure and purity.

Table 1: Anticipated Spectroscopic Data for this compound

| Technique | Expected Observations | Rationale |

| ¹H NMR | Signals corresponding to aromatic protons (with specific splitting patterns for a 1,2,4-trisubstituted ring), a singlet for the ester methyl group, a quartet and a triplet for the ethoxy group, and a singlet for the hydroxyl proton. | Provides information on the proton environment and connectivity. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bonded to oxygen), the ester methyl carbon, and the two carbons of the ethoxy group. | Maps the carbon skeleton of the molecule. nih.gov |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=O stretching (ester), and C-O stretching (ether and ester). nih.gov | Identifies the presence of key functional groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₁₀H₁₂O₃ and specific fragmentation patterns. nih.gov | Confirms the molecular weight and provides structural clues. |

| X-ray Crystallography | Determination of the precise three-dimensional arrangement of atoms and molecules in a single crystal, including bond lengths and angles. nih.govresearchgate.net | Provides definitive structural proof and insights into intermolecular interactions. |

Advancements in these areas would focus on optimizing reaction conditions for higher yields and purity and employing advanced techniques like two-dimensional NMR for unambiguous structural assignment.

Insights from Mechanistic and Computational Studies

Mechanistic investigations provide fundamental understanding that underpins synthetic improvements and the prediction of chemical behavior. For this compound, the primary mechanism of interest is that of its synthesis, the Williamson ether synthesis, which proceeds via an Sₙ2 (bimolecular nucleophilic substitution) pathway.

Computational chemistry offers a powerful, non-experimental lens through which to examine the properties of this compound. In silico methods are increasingly integral to modern chemical research.

Molecular Docking: This technique could be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. Studies on structurally related benzoate (B1203000) derivatives have used docking to identify potential inhibitors for targets like DHFR (dihydrofolate reductase) and ENR-reductase, which are crucial in microorganisms. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound within a biological environment, such as a protein's active site, providing insights into the stability of the predicted binding poses. nih.govmdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, molecular orbital energies, and reaction energetics, helping to rationalize the compound's reactivity and spectral characteristics. acs.org

These computational approaches are essential for guiding the rational design of new derivatives with enhanced biological activity, a key theme in modern medicinal chemistry. nih.govnih.gov

Promising Avenues in Derivative Design and Non-Clinical Biological Exploration

The true potential of this compound likely lies in its role as a scaffold or intermediate for the synthesis of more complex and biologically active molecules. The existing literature on related hydroxybenzoic acid esters reveals a wide array of non-clinical biological activities that could be explored. Derivative design can strategically modify the core structure to target specific therapeutic areas.

Table 2: Derivative Classes Based on Related Structures and Their Potential Biological Activities

| Derivative Class | Structural Modification | Potential Biological Activity | Reference Example |

| Heterocyclic Hybrids | Annulation or substitution with heterocyclic rings (e.g., benzothiazines). | Anti-inflammatory, Antimicrobial. | 1,2-Benzothiazine derivatives have been investigated for treating inflammation. nih.govresearchgate.net |

| Amino-ethoxy Analogs | Introduction of a basic amine function on the ethoxy side chain. | Selective Estrogen Receptor Modulation (SERM). | Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters serve as key intermediates for SERMs. researchgate.net |

| Acylhydrazone Hybrids | Condensation with hydrazides to form acylhydrazones. | Neuroprotective, Acetylcholinesterase (AChE) Inhibition. | Acylhydrazone derivatives have been designed as multi-target agents for Alzheimer's disease. nih.gov |

| Pyrrole Conjugates | Attachment of pyrrole-containing moieties. | Antitubercular, Antibacterial. | 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives show potent activity against M. tuberculosis. nih.gov |

| Chalcone (B49325) Hybrids | Integration with a chalcone pharmacophore. | Anticancer. | A chalcone-salicylate hybrid was studied via molecular docking for its potential against breast cancer. mdpi.com |

The non-clinical exploration of these derivatives would involve a battery of in vitro assays to screen for activities such as enzyme inhibition, antimicrobial efficacy, and cytotoxicity against cancer cell lines. nih.govnih.gov

Emerging Research Directions for this compound

Looking forward, the research trajectory for this compound can be multifaceted, extending beyond conventional applications.

Green Synthesis and Catalysis: Future synthetic work should prioritize the development of environmentally benign protocols. This could involve using greener solvents, exploring catalytic methods to improve efficiency, and minimizing waste generation.

Expanded Biological Screening: A systematic screening of this compound and its simple derivatives against a broader range of biological targets is warranted. Inspired by research on related molecules, this could include investigating its potential as an inhibitor of the complement system's alternative pathway, which is implicated in various diseases. nih.gov

Probing Nuclear Receptor Interactions: The interaction of small molecules with nuclear receptors is a significant area of drug discovery. Investigating the ability of this compound and its analogs to modulate nuclear receptors like VDR (Vitamin D Receptor) or RORs (RAR-related orphan receptors) could uncover novel biological functions. nih.gov

Materials Science Applications: Organic molecules with specific crystalline structures can exhibit interesting physical properties. Related p-hydroxybenzoic acid esters have been grown as single crystals and studied for their thermal, dielectric, and nonlinear optical properties. researchgate.net A similar investigation into this compound could reveal potential applications in materials science and optoelectronics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 4-ethoxy-2-hydroxybenzoate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via selective alkylation of methyl 2,4-dihydroxybenzoate using ethyl bromide or ethyl iodide under basic conditions. A typical procedure involves refluxing with anhydrous potassium carbonate in a solvent like methylethylketone for 12 hours. Post-reaction, the crude product is purified via column chromatography (silica gel, 5% ethyl acetate/hexane) and recrystallized from ethanol to yield high-purity crystals. Monitoring reaction progress via TLC and optimizing molar ratios of reactants can enhance yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR : ¹H NMR will show the ethoxy group (triplet at δ ~1.3–1.5 ppm for CH₃, quartet at δ ~4.0–4.2 ppm for OCH₂), phenolic hydroxyl (singlet at δ ~9–10 ppm, exchangeable with D₂O), and ester methyl (singlet at δ ~3.8–3.9 ppm). ¹³C NMR confirms the ester carbonyl (δ ~165–170 ppm).

- IR : Ester C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 210.1.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O-H···O interactions) .

Q. How does the stability of this compound vary under different pH and temperature conditions, and what precautions are necessary during storage?

- Methodological Answer : The ester group is prone to hydrolysis under acidic (H₃O⁺) or alkaline (OH⁻) conditions. Stability studies using HPLC at varying pH (2–12) and temperatures (25–60°C) can quantify degradation rates. Store in airtight containers at 4°C under inert atmosphere (N₂/Ar) to minimize oxidation and moisture absorption. Thermal gravimetric analysis (TGA) determines decomposition onset (~150–200°C) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to determine the crystal structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction data collected at 193 K (Mo-Kα radiation, λ = 0.71073 Å) can be refined using SHELXL. Key parameters include hydrogen-bonding distances (e.g., O2-H2···O3, ~1.8–2.0 Å) and dihedral angles between aromatic rings (~67° for analogous structures). The SHELX suite resolves disorder and refines anisotropic displacement parameters. Intermolecular interactions (e.g., C-H···π) are visualized using Mercury software .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound, and how do these correlate with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties like HOMO-LUMO gaps (~5–6 eV) and electrostatic potential maps. Correlate computed NMR chemical shifts (GIAO method) with experimental data to validate accuracy. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes) if applicable .

Q. How does the substitution pattern (ethoxy vs. methoxy/hydroxy) influence the physicochemical and biological properties of related benzoate esters, based on structure-activity relationship (SAR) studies?

- Methodological Answer : Substituent position and size modulate lipophilicity (logP) and hydrogen-bonding capacity. For example, replacing 4-ethoxy with 4-methoxy in Methyl 4-hydroxy-3-methoxybenzoate reduces steric hindrance, enhancing solubility but decreasing membrane permeability. Bioactivity assays (e.g., enzyme inhibition) for analogs with varying substituents can quantify SAR trends .

Q. What are the challenges in analyzing trace impurities or degradation products of this compound using advanced chromatographic techniques?

- Methodological Answer : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water:acetonitrile + 0.1% formic acid) to separate impurities. Degradation products (e.g., 4-ethoxy-2-hydroxybenzoic acid from ester hydrolysis) are identified via MS/MS fragmentation (m/z 167.0 for [M-H]⁻). Method validation follows ICH Q2(R1) guidelines for specificity, LOD (<0.1%), and LOQ (<0.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.